![molecular formula C14H8Br2 B1267485 1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene CAS No. 38399-13-2](/img/structure/B1267485.png)
1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene
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Overview
Description
1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8Br2 It is a derivative of benzene, featuring two bromine atoms and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene can be synthesized through a series of organic reactions. One common method involves the Sonogashira coupling reaction, where 1-bromo-2-iodobenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires a base such as triethylamine and is carried out in a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to form alkanes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine or potassium carbonate.
Solvents: Tetrahydrofuran, dichloromethane, or ethanol.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzenes: Formed through substitution reactions.
Scientific Research Applications
1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in drug development due to its ability to form various bioactive compounds.
Mechanism of Action
The mechanism of action for 1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene largely depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The ethynyl group in the compound can also participate in π-π interactions, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-Bromo-2-ethynylbenzene: Similar structure but lacks the additional bromine atom on the phenyl ring.
1-Bromo-2-phenylacetylene: Another related compound with a similar ethynyl group but different substitution pattern.
Uniqueness: 1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene is unique due to the presence of two bromine atoms and an ethynyl group, which provides it with distinct reactivity and potential for forming diverse chemical structures. This makes it a valuable compound in synthetic organic chemistry and material science.
Properties
IUPAC Name |
1-bromo-2-[2-(2-bromophenyl)ethynyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGSIXSCGKMAOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323800 |
Source
|
Record name | 1-bromo-2-[2-(2-bromophenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38399-13-2 |
Source
|
Record name | 38399-13-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-2-[2-(2-bromophenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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